9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Overview
Description
9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure. This compound features multiple functional groups, including morpholine, nitro, phenyl, and oxazinoquinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the morpholine, nitro, and phenyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids like hydrochloric acid for substitution, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or morpholine moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure and multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the nitro and morpholine groups suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and functional groups may confer specific pharmacological properties, making it a subject of interest in the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine group can interact with biological receptors. The spiro structure may also confer specific binding properties, enhancing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine groups, such as 1-(4-(2-morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one.
Nitroaromatic compounds: Compounds with nitro groups, such as nitrobenzene and its derivatives.
Spiro compounds: Compounds with spiro structures, such as spirooxindoles and spirocyclic lactams.
Uniqueness
The uniqueness of 9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its combination of functional groups and spiro structure. This combination confers specific chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
9'-morpholin-4-yl-8'-nitro-1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O7/c31-22-25(23(32)29(24(33)26-22)17-4-2-1-3-5-17)14-16-12-20(30(34)35)19(27-6-9-36-10-7-27)13-18(16)28-8-11-37-15-21(25)28/h1-5,12-13,21H,6-11,14-15H2,(H,26,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNHTJMMTLMMAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3CC4(C5COCCN5C3=C2)C(=O)NC(=O)N(C4=O)C6=CC=CC=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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